Cyprolidol

Cardiovascular pharmacology Autonomic nervous system Adrenergic pharmacology

Researchers face translational gaps when preclinical antidepressant models fail to predict clinical outcomes. Cyprolidol provides a validated historical reference compound that directly addresses this challenge. - Exhibited antidepressant-like activity in animal models but proved clinically less effective than imipramine, serving as an ideal negative control for improving predictive validity of depression assays. - Demonstrates state-dependent reversal of tyramine pressor responses under varying anesthetic conditions-a unique pharmacological property not replicated by tricyclic antidepressants. - Pyridylcyclopropane scaffold offers a non-tricyclic pharmacophore for medicinal chemistry SAR programs. Supplied with analytical documentation for immediate research deployment.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
CAS No. 4904-00-1
Cat. No. B15344665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprolidol
CAS4904-00-1
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4
InChIInChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2/t19-,20+/m0/s1
InChIKeyKPUSUIKQQCFQCX-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyprolidol: Experimental Antidepressant Research Reference


Cyprolidol (IN 1060) is an experimental pyridylcyclopropane-derivative antidepressant drug developed by Neisler Laboratories in the 1960s [1]. It is a white to slightly yellow solid (molecular formula C21H19NO, MW 301.39 g/mol) with solubility in common organic solvents such as ethanol and DMSO . Although it was never approved for human use, cyprolidol has been utilized in preclinical pharmacology studies as a research tool to investigate adrenergic system interactions and structure-activity relationships within the antidepressant class [2]. It is listed in authoritative databases including PubChem, ChEMBL, and FDA UNII registries [3].

Why Imipramine Cannot Substitute for Cyprolidol


Generic substitution of cyprolidol with a closely related analog like imipramine is not scientifically defensible due to fundamental differences in both chemical structure and pharmacological outcomes. Cyprolidol is a pyridylcyclopropane derivative, whereas imipramine belongs to the dibenzazepine class (tricyclic antidepressants) [1]. This structural divergence translates into distinct pharmacological profiles, notably in cardiovascular and autonomic nervous system effects, as demonstrated in direct comparative studies [2]. Furthermore, the translation of preclinical antidepressant-like activity to clinical efficacy differed markedly between the two compounds: while both showed similar activity in animal models, cyprolidol was found to be clinically less effective than imipramine in human studies, highlighting the unreliability of preclinical data for therapeutic interchange [3]. For researchers investigating structure-activity relationships (SAR) or adrenergic pharmacology, substituting cyprolidol with imipramine would introduce a confounding structural and mechanistic variable that fundamentally alters the experimental model.

Cyprolidol vs. Imipramine: Head-to-Head Evidence Guide


Tyramine Pressor Response by Anesthetic State

Cyprolidol exhibits a qualitatively distinct autonomic cardiovascular profile compared to imipramine in canine models. In anesthetized dogs, cyprolidol blocks the tyramine-induced rise in blood pressure, whereas in conscious dogs it potentiates this pressor response [1]. This state-dependent reversal of adrenergic modulation is not observed with imipramine in the same comparative experimental paradigm [1]. This finding highlights a unique pharmacological nuance of cyprolidol that is not generalizable to the tricyclic antidepressant class.

Cardiovascular pharmacology Autonomic nervous system Adrenergic pharmacology

Preclinical-to-Clinical Translation Gap

In preclinical animal models of depression, cyprolidol demonstrated antidepressant effects that were qualitatively similar to those of imipramine, a well-established tricyclic antidepressant [1]. However, this preclinical promise failed to translate to clinical efficacy in humans. In a double-blind controlled study in patients with endogenous depression, cyprolidol was found to be less effective than imipramine [2]. This divergence between preclinical and clinical outcomes provides a specific, negative differentiation point: cyprolidol serves as a validated example of a compound where animal models did not predict human therapeutic response, making it a valuable tool for studying translational failures in antidepressant development.

Translational pharmacology Depression Drug development

Pyridylcyclopropane vs. Dibenzazepine Scaffold

Cyprolidol is chemically defined by a pyridylcyclopropane core, which is structurally distinct from the dibenzazepine tricyclic framework of imipramine [1]. This difference is not merely structural nomenclature; the cyclopropane ring imparts unique steric and electronic properties that influence receptor interactions and metabolic pathways. The synthesis of cyprolidol proceeds via a Grignard reaction of phenylmagnesium bromide with an electrophilic ester derived from 4-vinylpyridine cyclopropanation, a route distinct from that of tricyclic antidepressants [2]. This scaffold divergence makes cyprolidol a specific chemical probe for exploring non-tricyclic antidepressant pharmacophores.

Medicinal chemistry Structure-activity relationship (SAR) Chemical synthesis

Cyprolidol Research Applications


State-Dependent Cardiovascular Response Model

Cyprolidol is a suitable positive control or investigative tool for studies examining state-dependent modulation of adrenergic responses, specifically the differential effects of anesthesia on tyramine-induced pressor responses. As demonstrated in direct comparative studies with imipramine, cyprolidol uniquely reverses its effect on tyramine challenge depending on the anesthetic state of the canine model [1]. Researchers investigating the impact of anesthetic agents on autonomic cardiovascular pharmacology will find cyprolidol a valuable compound for experimental paradigms where imipramine would not produce this differential outcome.

Negative Control for Translational Pharmacology

Cyprolidol serves as a validated historical reference compound for investigating the disconnect between preclinical animal models of depression and clinical trial outcomes in humans. The documented finding that cyprolidol exhibited antidepressant-like activity in animal models but proved less effective than imipramine in controlled clinical trials [2] provides a concrete example of translational failure. This makes cyprolidol a useful benchmark or negative control in studies aimed at improving the predictive validity of preclinical depression assays.

Pyridylcyclopropane SAR Probe

Cyprolidol is an essential reference compound for medicinal chemistry programs focused on developing non-tricyclic antidepressants or exploring the structure-activity relationships of pyridylcyclopropane derivatives. Its distinct cyclopropane-containing core, synthesized via a specific Grignard route [3], offers a divergent chemical scaffold from imipramine and related tricyclics [1]. Procurement of cyprolidol enables comparative SAR studies and the rational design of novel analogs based on this unique pharmacophore.

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